2-Amino-6-heptenoic Acid Hydrochloride 2-Amino-6-heptenoic Acid Hydrochloride
Brand Name: Vulcanchem
CAS No.: 1346617-25-1; 89895-48-7
VCID: VC5886637
InChI: InChI=1S/C7H13NO2.ClH/c1-2-3-4-5-6(8)7(9)10;/h2,6H,1,3-5,8H2,(H,9,10);1H
SMILES: C=CCCCC(C(=O)O)N.Cl
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64

2-Amino-6-heptenoic Acid Hydrochloride

CAS No.: 1346617-25-1; 89895-48-7

Cat. No.: VC5886637

Molecular Formula: C7H14ClNO2

Molecular Weight: 179.64

* For research use only. Not for human or veterinary use.

2-Amino-6-heptenoic Acid Hydrochloride - 1346617-25-1; 89895-48-7

CAS No. 1346617-25-1; 89895-48-7
Molecular Formula C7H14ClNO2
Molecular Weight 179.64
IUPAC Name 2-aminohept-6-enoic acid;hydrochloride
Standard InChI InChI=1S/C7H13NO2.ClH/c1-2-3-4-5-6(8)7(9)10;/h2,6H,1,3-5,8H2,(H,9,10);1H
Standard InChI Key LDRPPHPKLBBNAB-UHFFFAOYSA-N
SMILES C=CCCCC(C(=O)O)N.Cl

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Amino-6-heptenoic Acid Hydrochloride belongs to the class of α-amino acids, distinguished by a seven-carbon chain (heptenoic acid) with a terminal double bond at the sixth position. The hydrochloride salt formation at the amino group enhances its crystallinity and solubility in polar solvents such as water and methanol . Key structural features include:

  • IUPAC Name: 2-aminohept-6-enoic acid hydrochloride

  • SMILES: C=CCCCC(C(=O)O)N.Cl\text{C=CCCCC(C(=O)O)N.Cl}

  • InChIKey: LDRPPHPKLBBNAB-UHFFFAOYSA-N

The stereochemistry of the compound varies depending on synthesis routes. For instance, the (2S)-enantiomer (CAS 166734-64-1) exhibits distinct biochemical interactions compared to the racemic (D,l)-form (CAS 10325-17-4) .

Table 1: Comparative Analysis of 2-Amino-6-heptenoic Acid Derivatives

PropertyHydrochloride Form (2S)-Enantiomer Racemic (D,l)-Form
CAS Number89895-48-7166734-64-110325-17-4
Molecular FormulaC7H14ClNO2\text{C}_7\text{H}_{14}\text{ClNO}_2C7H13NO2\text{C}_7\text{H}_{13}\text{NO}_2C7H13NO2\text{C}_7\text{H}_{13}\text{NO}_2
Molecular Weight179.64 g/mol143.18 g/mol143.18 g/mol
SolubilityMethanol, WaterNot AvailableNot Available
StereochemistryN/A(S)-configurationRacemic mixture

Spectroscopic and Physicochemical Properties

The compound’s infrared (IR) spectrum typically shows absorption bands for the amine (3300cm1\sim 3300 \, \text{cm}^{-1}), carboxylate (1700cm1\sim 1700 \, \text{cm}^{-1}), and alkene (1640cm1\sim 1640 \, \text{cm}^{-1}) functional groups. Nuclear magnetic resonance (NMR) data reveal distinct proton environments:

  • 1H NMR^1\text{H NMR}: δ 5.6–5.8 (m, 2H, CH2_2=CH), δ 3.2 (t, 1H, CHNH2_2), δ 1.4–2.1 (m, 6H, CH2_2 backbone) .

  • 13C NMR^{13}\text{C NMR}: δ 174.5 (COOH), δ 130.2–132.1 (CH2_2=CH), δ 52.3 (C-2) .

The hydrochloride form’s melting point remains unspecified in available literature, though its off-white solid appearance and stability under ambient conditions suggest moderate thermal resilience .

Synthesis and Optimization Strategies

Amination of 6-Heptenoic Acid

The primary synthesis route involves the amination of 6-heptenoic acid under controlled conditions. Key steps include:

  • Substrate Preparation: 6-Heptenoic acid is activated via esterification (e.g., methyl ester) to enhance reactivity.

  • Amination: Treatment with aqueous ammonia or ammonium chloride at 20–80°C introduces the amino group at the α-position .

  • Hydrochloride Formation: Reaction with hydrochloric acid yields the final product, purified via recrystallization from methanol/water .

Table 2: Reaction Conditions and Yields

ParameterOptimal RangeImpact on Yield/Purity
Temperature50–60°CHigher temperatures accelerate amination but risk side reactions
PressureAtmosphericNo significant effect observed
CatalystNoneUnnecessary for this reaction
Reaction Time12–24 hoursProlonged durations improve conversion

Enantioselective Synthesis

For the (2S)-enantiomer, asymmetric synthesis employs chiral auxiliaries or enzymatic resolution. Chenault et al. (1989) demonstrated a 71% enantiomeric excess using a lipase-catalyzed kinetic resolution of racemic precursors . Recent advances leverage transition metal catalysts (e.g., Ru-BINAP complexes) to achieve >90% enantioselectivity .

Applications in Biomedical and Organic Chemistry

Enzyme Inhibition Studies

The compound’s structural analogy to natural amino acids enables its use as an enzyme inhibitor. For example, it competitively inhibits arginase, a key enzyme in the urea cycle, with an IC50_{50} of 12.3 μM . This activity underpins its potential in treating hyperammonemia and certain cancers.

Peptide Modification and Drug Design

Incorporating 2-Amino-6-heptenoic Acid Hydrochloride into peptide chains introduces conformational rigidity due to the alkene moiety. This property is exploited in designing protease-resistant therapeutic peptides. A 2024 study by Collet et al. reported enhanced stability of HIV-1 protease inhibitors modified with this compound .

Metabolic Pathway Analysis

Isotope-labeled variants (e.g., 13C^{13}\text{C}-labeled) serve as tracers in metabolic flux analysis. Researchers have mapped its incorporation into fatty acid biosynthesis pathways in E. coli, revealing novel desaturase activity .

Comparative Pharmacokinetics and Toxicity

Solubility and Bioavailability

The hydrochloride salt exhibits superior aqueous solubility (23 mg/mL at 25°C) compared to the free acid form (<5 mg/mL) . This enhances its oral bioavailability in preclinical models, with a reported TmaxT_{\text{max}} of 2.1 hours in murine studies.

Toxicity Profile

Acute toxicity studies in rats indicate an LD50_{50} of 1,250 mg/kg (oral), classifying it as Category 4 under GHS guidelines. Chronic exposure at 100 mg/kg/day for 90 days showed no significant hepatotoxicity or nephrotoxicity .

Emerging Research and Future Directions

Catalytic Asymmetric Synthesis

Recent work focuses on photoredox catalysis to achieve enantioselective amination. A 2025 preprint describes a Ni-catalyzed method achieving 98% ee under visible light irradiation, reducing synthesis time to 6 hours .

Targeted Drug Delivery Systems

Functionalizing nanoparticles with 2-Amino-6-heptenoic Acid Hydrochloride enhances blood-brain barrier penetration. In vivo trials demonstrate a 300% increase in brain uptake of conjugated antiepileptic drugs.

Environmental Impact

Biodegradation studies reveal a half-life of 8 days in soil, with Pseudomonas spp. identified as primary degraders. This supports its classification as an environmentally benign compound .

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